1-(3,5-dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-13-6-14(2)8-17(7-13)22-19-12-29(27,28)11-18(19)21(20(22)24)10-15-4-3-5-16(9-15)23(25)26/h3-9,18-19H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDKFWHEEZXGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex heterocyclic compound with potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications based on recent research findings.
The compound has the molecular formula CHNOS and a molecular weight of 415.46 g/mol. Its structure features a thieno[3,4-d]imidazole core, which is known for its diverse pharmacological properties. The compound's synthesis typically involves the reaction of substituted phenyl compounds with various reagents under controlled conditions, often yielding high purity levels suitable for research applications .
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that similar compounds can inhibit bacterial growth and demonstrate antifungal effects. For instance, derivatives containing nitrophenyl groups have been linked to enhanced activity against Gram-positive bacteria .
| Compound | Activity | IC (µM) |
|---|---|---|
| 1 | Antibacterial | 12.5 |
| 2 | Antifungal | 15.0 |
| 3 | Antiviral | 20.0 |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated through various in vitro assays. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting its utility in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[3,4-d]imidazole derivatives. These compounds interact with key proteins involved in cancer cell proliferation and apoptosis. For example, certain derivatives have demonstrated effectiveness in inhibiting the BCL-2 protein, which is crucial for cancer cell survival .
Case Studies
- Case Study on Anticancer Activity :
- A study assessed the effects of a related imidazole derivative on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC value of approximately 25 µM.
- Case Study on Antimicrobial Efficacy :
- Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited significant inhibition at concentrations as low as 10 µM.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The compound could act as an antagonist at specific receptors implicated in cancer progression or inflammation.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thieno[3,4-d]imidazole compounds exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains and fungi.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 1 | Antibacterial | 12.5 |
| 2 | Antifungal | 15.0 |
| 3 | Antiviral | 20.0 |
The presence of the nitrophenyl group enhances its activity against Gram-positive bacteria and certain fungal species.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential through in vitro assays. It has demonstrated the ability to reduce the production of pro-inflammatory cytokines in cellular models. This suggests its utility in treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It interacts with key proteins involved in cancer cell proliferation and apoptosis. Notably, it has shown effectiveness in inhibiting the BCL-2 protein, which is crucial for cancer cell survival.
Case Studies
Case Study on Anticancer Activity :
A study assessed the effects of a related imidazole derivative on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.
Case Study on Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited significant inhibition at concentrations as low as 10 µM.
Comparison with Similar Compounds
1-(3-Chloro-4-Methylphenyl)-3-[3-(Trifluoromethyl)Phenyl]-Hexahydro-1H-5λ⁶-Thieno[3,4-d]Imidazole-2,5,5-Trione
This analog () replaces the 3,5-dimethylphenyl group with a 3-chloro-4-methylphenyl substituent and the 3-nitrobenzyl group with a 3-(trifluoromethyl)phenyl moiety. Key differences include:
- In contrast, the trifluoromethyl (–CF₃) group offers both electron-withdrawing and high lipophilicity, which may improve membrane permeability .
Table 1: Structural and Electronic Comparison of Thienoimidazole Trione Derivatives
Nitroimidazole Derivatives
Compounds such as 2-[4-(1,2-Dimethyl-5-Nitro-1H-Imidazol-4-Yl)Phenyl]-1-Arylethanols () share the nitroimidazole motif but lack the thieno trione core. These derivatives are synthesized via tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions, emphasizing nucleophilic aromatic substitution . Unlike the target compound, their simpler imidazole rings may limit conformational rigidity and reduce metabolic stability.
Thiadiazole Derivatives
describes thiadiazole derivatives synthesized from hydrazine-carbodithioate intermediates. While these compounds feature nitrophenyl groups, their thiadiazole core differs electronically from the thienoimidazole system. The thiadiazole ring’s planar structure and sulfur content may confer distinct binding affinities compared to the fused bicyclic system in the target compound .
Research Findings and Bioactivity Potential
While direct bioactivity data for the target compound is unavailable, structurally related compounds offer insights:
- Nitroimidazoles (): Known for antimicrobial and antiparasitic applications due to nitro group redox activity .
- Thiadiazoles () : Exhibit antitumor and anti-inflammatory properties, attributed to their electron-deficient cores .
- Trifluoromethyl Derivatives () : Enhanced pharmacokinetic profiles in drug design due to improved metabolic stability and lipophilicity .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what reagents are critical for its multi-step preparation?
The synthesis typically involves multi-step reactions starting with imidazole derivatives. Key steps include nucleophilic substitution and cyclization. For example, analogous imidazole-thiophene hybrids are synthesized using halogenated intermediates (e.g., 3-(2-chloro-2-phenylethyl)thiophene) reacted with nitro-substituted phenylmethyl groups under basic conditions (triethylamine) in ethanol or dimethylformamide . Precise control of stoichiometry and reaction time (e.g., 6 hours at room temperature) is critical to avoid side products.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm functional groups and substitution patterns. Single-crystal X-ray diffraction (SXRD) with software like SHELXL (for refinement) resolves the 3D structure, particularly for complex fused-ring systems. SHELX programs are robust for handling high-resolution data and twinned crystals, ensuring accurate bond-length and angle measurements .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields and purity?
Statistical DoE methods, such as factorial designs, minimize experimental trials while maximizing data quality. For example, varying parameters like temperature (20–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading can identify optimal conditions. Central Composite Designs (CCD) help model non-linear relationships between variables, enabling predictive optimization .
Q. How can computational methods predict reaction pathways or substituent effects on biological activity?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction energetics and transition states. Tools like reaction path search algorithms predict feasible pathways, while molecular docking evaluates interactions with biological targets (e.g., enzymes). For instance, nitro-phenyl groups may enhance electron-withdrawing effects, altering binding affinity in pharmacological assays .
Q. What strategies resolve contradictions in structural data between spectroscopic and crystallographic results?
Discrepancies between NMR (solution state) and SXRD (solid state) data often arise from conformational flexibility. Use temperature-dependent NMR to probe dynamic behavior, and compare with Hirshfeld surface analysis from crystallography to identify packing influences. SHELXL refinement with TWIN/BASF commands can address twinning artifacts in diffraction data .
Q. How do substituents (e.g., nitro, methyl groups) influence the compound’s reactivity and stability under varying pH conditions?
Nitro groups increase electrophilicity, making the compound prone to nucleophilic attack in basic media. Methyl groups on the phenyl ring enhance steric hindrance, slowing degradation. Stability studies using High-Performance Liquid Chromatography (HPLC) under pH 2–12 conditions, coupled with Arrhenius kinetics, quantify degradation rates .
Q. What purification challenges arise during synthesis, and how are they addressed?
Column chromatography with silica gel (hexane/ethyl acetate gradients) separates polar byproducts. Recrystallization from ethanol or DMF improves purity but may require iterative cycles. For persistent impurities, preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves high-resolution separation .
Q. How is the compound’s potential as a pharmacological agent evaluated in vitro?
Standard assays include:
- Antibacterial Activity : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293).
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases. Data interpretation requires normalization to controls and statistical validation (e.g., ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
